(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine
Description
Properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-12(2)15-11-7-9-13-8-5-6-10-14(13)16-3/h5-10,12,15H,4,11H2,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWJFMOLVOUAJL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine can be achieved through several synthetic routes. One common method involves the reaction of butan-2-ylamine with (2E)-3-(2-methoxyphenyl)prop-2-en-1-yl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
| Compound Name | Key Structural Features | Molecular Weight | Pharmacological Notes | Synthesis Methods |
|---|---|---|---|---|
| (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine (Target Compound) | - 2-Methoxyphenyl group (ortho-substitution) - (2E)-propenyl chain - Butan-2-yl amine |
205.3 g/mol | Hypothesized CNS activity (structural similarity to HBK series) | Multi-step synthesis via bromination/amination (analogous to HBK-10 protocols) |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (CAS 2060046-67-3) | - 2-Methoxyphenyl group - Propan-2-yl amine (shorter chain) - (2E)-propenyl chain |
191.2 g/mol | Potential improved solubility due to smaller alkyl group; no explicit activity reported | Similar to target compound but with propan-2-yl substitution |
| HBK-10 (N-(3-(2,6-dimethylphenoxy)propyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine) | - Piperazine core - 2,6-Dimethylphenoxy group - 2-Methoxyphenyl substitution |
441.6 g/mol | Demonstrated antidepressant-like effects in rodent models | Multi-step synthesis involving phthalic anhydride, bromination, and amination |
| 4-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol | - 4-Methoxyphenyl (para-substitution) - Ethyl and propan-2-yl substituents |
265.4 g/mol | Antifungal/anticancer applications (based on phenyl ethylene derivatives) | Reaction of N-ethyl-1-(4-methoxyphenyl)propan-2-amine with 4-bromobutanol |
| tert-Butyl-(3-phenyl-allyl)-amine | - Phenyl group (no methoxy) - tert-Butyl amine |
175.3 g/mol | Limited bioactivity data; structural simplicity may reduce target specificity | Direct amination of allyl intermediates |
Key Observations
Methoxy Positioning :
- Ortho-substitution (2-methoxy) in the target compound may enhance steric and electronic interactions with hydrophobic pockets in receptors compared to para-substituted analogs (e.g., 4-methoxy in ) .
- Piperazine-containing analogs (e.g., HBK-10) exhibit distinct pharmacological profiles due to their rigid heterocyclic cores .
The butan-2-yl group in the target compound balances hydrophobicity and conformational flexibility, which is critical for CNS penetration .
Stereochemical Considerations :
- The (2E)-configuration enforces a planar propenyl chain, optimizing π-π stacking with aromatic residues in binding sites. Compounds lacking this geometry (e.g., Z-isomers) may show reduced activity, though such data are absent in the evidence .
Biological Activity
The compound (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine is an organic molecule that has garnered attention in medicinal chemistry due to its structural features, which may confer unique biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by a butan-2-yl group attached to an amine functional group , linked to a (2E)-3-(2-methoxyphenyl)prop-2-en-1-yl moiety . This structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The methoxy group enhances binding affinity through hydrophobic interactions and hydrogen bonding. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the exact pathways involved.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of MCF-7 breast cancer cells , suggesting potential anticancer properties .
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects of structurally related compounds showed that certain derivatives significantly reduced cell viability in cancer cell lines, indicating a possible mechanism involving tubulin destabilization .
- Comparative Analysis : When compared to other derivatives such as those with hydroxyl or chlorophenyl groups, the methoxy-substituted compound exhibited enhanced lipophilicity and binding characteristics, which are crucial for drug development .
Research Findings
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Intermediate : Synthesis via Claisen-Schmidt condensation followed by dehydration.
- Reductive Amination : Reaction with butan-2-amines under reductive conditions using agents like sodium cyanoborohydride .
Q & A
Q. What synthetic methodologies are recommended for preparing (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the (2E)-3-(2-methoxyphenyl)prop-2-en-1-yl moiety via Heck coupling or Wittig reaction to establish the trans-configuration of the double bond .
- Step 2 : Amine coupling using butan-2-ylamine under nucleophilic substitution or reductive amination conditions. Palladium or copper catalysts in solvents like DMF or toluene are often employed, with inert atmospheres to prevent oxidation .
- Step 3 : Purification via column chromatography or crystallization. Validate stereochemical purity using chiral HPLC or polarimetry .
Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the (2E)-configuration and spatial arrangement of substituents . ORTEP-3 can visualize thermal ellipsoids and molecular packing .
- NMR spectroscopy : Analyze H and C NMR to confirm the trans double bond (coupling constant ) and methoxy group resonance (~δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the amine coupling step?
- Optimize reaction conditions : Use excess butan-2-ylamine to drive the reaction forward, and employ scavengers (e.g., molecular sieves) to sequester water in reductive amination .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)) improve regioselectivity, while CuI/ligand systems enhance efficiency in Ullmann-type couplings .
- Temperature control : Lower temperatures (0–25°C) reduce undesired imine or enamine byproducts .
Q. How can computational modeling resolve discrepancies in crystallographic and spectroscopic data?
- DFT calculations : Compare computed IR/Raman spectra with experimental data to validate bond vibrations and conformations. Tools like Gaussian or ORCA are recommended .
- Molecular docking : If the compound has bioactive potential, docking studies (e.g., AutoDock Vina) can predict interactions with targets like enzymes or receptors .
- Electron density maps : Use SHELXL-derived maps to identify disordered regions in crystal structures, adjusting refinement parameters to minimize R-factors .
Q. What analytical approaches address batch-to-batch variability in pharmacological assays?
- Quality control protocols : Implement orthogonal methods (HPLC-MS, H NMR) to quantify impurities and ensure >98% purity .
- Dose-response standardization : Use internal standards (e.g., deuterated analogs) in LC-MS to normalize bioactivity measurements across batches .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., the allylamine moiety) .
Methodological Notes
- Crystallography : Prioritize SHELXL over other refinement tools for small-molecule structures due to its robustness in handling high-resolution data .
- Stereochemical analysis : Combine NOESY (for spatial proximity) and CD spectroscopy (for enantiomeric excess) to resolve chiral centers .
- Bioactivity assays : For receptor-binding studies, use radiolabeled analogs (e.g., H or C) to enhance detection sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
